1-(3-methoxy-4-methylphenyl)-N-methylmethanamine
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Overview
Description
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is an organic compound belonging to the class of substituted amphetamines.
Preparation Methods
The synthesis of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine typically involves several steps starting from p-toluic acid. The process includes the conversion of p-toluic acid to (3-methoxy-4-methylphenyl)acetonitrile, followed by Claisen’s reaction with ethyl acetate and subsequent acid hydrolysis to obtain the phenylacetone derivative. The final steps involve Leuckart’s reaction and alkaline hydrolysis to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy or methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: Research has explored its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: It has been investigated for its potential therapeutic effects in treating neurological disorders and as a psychoactive agent in psychotherapy
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a selective serotonin releasing agent (SSRA) and 5-HT2A receptor agonist. This interaction leads to increased serotonin levels in the synaptic cleft, promoting mood enhancement and altered perception . The compound’s effects on dopamine and norepinephrine systems also contribute to its psychoactive properties.
Comparison with Similar Compounds
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is structurally similar to other substituted amphetamines, such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its entactogenic and empathogenic effects.
3-Methoxy-4-methylamphetamine (MMA): Shares similar psychoactive properties but differs in its specific receptor interactions.
5-Methoxy-6-methyl-2-aminoindan: Another compound with similar pharmacological effects but distinct structural features
Properties
CAS No. |
1094755-12-0 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(3-methoxy-4-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-4-5-9(7-11-2)6-10(8)12-3/h4-6,11H,7H2,1-3H3 |
InChI Key |
UATTXFAMYIWOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)OC |
Origin of Product |
United States |
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